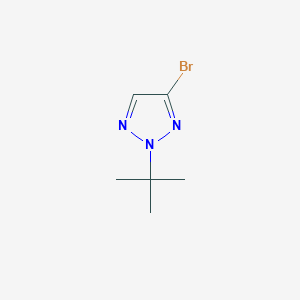

4-Bromo-2-tert-butyl-2H-1,2,3-triazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10BrN3 |

|---|---|

Molecular Weight |

204.07 g/mol |

IUPAC Name |

4-bromo-2-tert-butyltriazole |

InChI |

InChI=1S/C6H10BrN3/c1-6(2,3)10-8-4-5(7)9-10/h4H,1-3H3 |

InChI Key |

WTRIRSLVEVFINS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1N=CC(=N1)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2 Tert Butyl 2h 1,2,3 Triazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of 4-Bromo-2-tert-butyl-2H-1,2,3-triazole, allowing for precise assignment of its regiochemistry and tautomeric form.

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct consequence of the molecule's symmetry. The key signals expected are:

Triazole Proton (H-5): Due to the C₂ᵥ symmetry of the 2-substituted 2H-1,2,3-triazole ring, the protons at positions 4 and 5 are chemically equivalent in the unsubstituted parent molecule and appear as a single peak. nih.gov However, in the target molecule, the bromine atom at C-4 means there is only one proton, at C-5. This proton is expected to appear as a sharp singlet. Its chemical shift would be influenced by the electron-withdrawing effect of the adjacent nitrogen atoms and the bromine atom, likely placing it in the aromatic region, anticipated around δ 7.5-8.0 ppm.

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will present as a prominent singlet. The shielding effect of the alkyl group, attached to a nitrogen atom, typically places this signal in the upfield region of the spectrum, expected around δ 1.5-1.7 ppm.

The presence of a single triazole proton signal and a single tert-butyl signal confirms the formation of a single, stable N-2 substituted isomer and indicates the absence of any significant tautomeric equilibria under typical NMR conditions. ncl.res.in The alkylation of 4-bromo-NH-1,2,3-triazole is a common synthetic route, and this reaction can produce a mixture of N-1 and N-2 isomers. organic-chemistry.org Therefore, the simplicity of the ¹H NMR spectrum is a primary indicator of the successful synthesis and isolation of the desired N-2 regioisomer.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Triazole H-5 | ~7.5 - 8.0 | Singlet (s) |

The ¹³C NMR spectrum provides further crucial evidence for the structure of this compound by revealing the carbon framework. The key resonances are:

Triazole Carbons (C-4 and C-5): In the parent 2H-1,2,3-triazole, the two ring carbons are equivalent. nih.gov In the title compound, two distinct signals are expected. The carbon atom bonded to the bromine (C-4) would appear at a significantly different chemical shift than the carbon bonded to the hydrogen (C-5). The C-Br bond will induce a downfield shift for C-4, while C-5 is expected to be in a region typical for unsubstituted triazole carbons. Based on data for related structures, C-5 is predicted to be around δ 130-135 ppm, while C-4 would be shifted further, though specific data for this configuration is scarce.

tert-Butyl Carbons: The spectrum will show two signals for the tert-butyl group: a quaternary carbon signal and a methyl carbon signal. The quaternary carbon, directly attached to the nitrogen, is expected in the δ 60-65 ppm range. The three equivalent methyl carbons will produce a single, intense signal in the aliphatic region, typically around δ 28-32 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Triazole C-4 | Varies (influenced by Br) |

| Triazole C-5 | ~130 - 135 |

| Quaternary -C (CH₃)₃ | ~60 - 65 |

While 1D NMR provides strong initial evidence, 2D NMR techniques offer definitive proof of the N-2 substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show a direct correlation between the triazole proton signal (H-5) and its attached carbon (C-5), as well as a correlation between the tert-butyl proton signal and the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for distinguishing between N-1 and N-2 isomers. For the N-2 substituted isomer, long-range couplings (2-3 bonds) would be observed between the tert-butyl protons and the quaternary carbon of the tert-butyl group. Crucially, correlations would also be seen between the tert-butyl protons and the two triazole ring carbons (C-4 and C-5). In contrast, for the N-1 isomer, the tert-butyl protons would show a strong correlation to C-5 but a much weaker or absent correlation to C-4. uni.lu

The combination of these 2D NMR experiments provides an unambiguous and comprehensive structural proof, confirming the connectivity and regiochemistry of this compound. ncl.res.inresearchgate.net

Vibrational Spectroscopy (Infrared and Raman)

The infrared (IR) and Raman spectra of this compound are expected to display characteristic bands corresponding to the vibrations of the triazole ring and the tert-butyl group.

Triazole Ring Vibrations: The parent 1,2,3-triazole molecule has been studied extensively. uzhnu.edu.uanih.gov Key vibrational modes include C-H stretching, N-N stretching, C-N stretching, and various in-plane and out-of-plane ring deformation modes. For the title compound, characteristic bands are expected in the 1400-1600 cm⁻¹ region (ring stretching) and 900-1200 cm⁻¹ region (ring breathing and deformation modes). nih.govresearchgate.net

tert-Butyl Group Vibrations: The spectrum will be dominated by strong bands corresponding to the C-H stretching of the methyl groups (~2970 cm⁻¹) and characteristic C-H bending modes (~1370 cm⁻¹ and ~1460 cm⁻¹).

C-Br Vibration: The C-Br stretching vibration is expected to appear as a weaker band in the lower frequency region of the IR spectrum, typically between 500 and 600 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C-H Stretch (tert-butyl) | ~2970 |

| C=N/N=N Ring Stretch | ~1400 - 1600 |

| C-H Bend (tert-butyl) | ~1370, ~1460 |

| Triazole Ring Deformation | ~900 - 1200 |

As this compound lacks a proton on any of the ring nitrogen atoms, it cannot act as a hydrogen bond donor. However, the nitrogen atoms of the triazole ring are potential hydrogen bond acceptors. nih.gov In the solid state or in protic solvents, weak intermolecular interactions, such as C-H···N hydrogen bonds involving the triazole ring nitrogens and protons from neighboring molecules, could occur. These subtle interactions can lead to small shifts in the vibrational frequencies of the C-H and ring modes when comparing spectra from different phases (e.g., solid vs. solution). nih.gov The bulky tert-butyl group may, however, sterically hinder some of these potential interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a critical tool for confirming the molecular weight and exploring the structural integrity of this compound.

High-resolution mass spectrometry is indispensable for verifying the elemental composition of a molecule by providing its exact mass with high precision. For this compound (Molecular Formula: C₆H₁₀BrN₃), HRMS analysis is predicted to show a characteristic isotopic pattern for the protonated molecule [M+H]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance.

The calculated exact masses for the protonated isotopic peaks are essential for confirming the compound's identity in complex mixtures.

Table 1: Predicted HRMS Data for [C₆H₁₁BrN₃]⁺

| Ion Formula | Calculated m/z |

|---|---|

| [C₆H₁₁⁷⁹BrN₃]⁺ | 204.0136 |

Tandem mass spectrometry (MS/MS) provides insight into the molecule's structure by analyzing the fragmentation patterns of a selected precursor ion. For this compound, the fragmentation is expected to be influenced by the lability of the tert-butyl group and the stability of the triazole ring. nih.gov

A plausible fragmentation pathway initiated by electron impact or collision-induced dissociation would involve the following key steps:

Loss of the tert-butyl group: The most prominent fragmentation pathway is often the cleavage of the N-C bond connecting the tert-butyl group to the triazole ring. This can result in the formation of a stable tert-butyl cation at m/z 57 and the corresponding 4-bromo-2H-1,2,3-triazolyl radical anion, or the loss of a tert-butyl radical to form the 4-bromo-2H-1,2,3-triazolyl cation [C₂H₂BrN₃]⁺. nih.gov

Ring Fragmentation: Subsequent fragmentation of the triazole ring itself can occur, typically involving the loss of a neutral nitrogen molecule (N₂). rsc.org This process is a characteristic fragmentation for many triazole derivatives. researchgate.netresearchgate.net

Loss of Halogen: The loss of the bromine atom is another possible fragmentation pathway. miamioh.edu

Table 2: Plausible MS/MS Fragments of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z | Neutral Loss |

|---|---|---|---|

| 203/205 | [C₄H₉]⁺ | 57 | C₂HBrN₃ |

| 203/205 | [C₂H₂BrN₃]⁺ | 147/149 | C₄H₉ |

X-ray Crystallography for Solid-State Structural Analysis

While experimental data from single-crystal X-ray diffraction for this compound is not available in the reviewed literature, the anticipated structural features and intermolecular interactions can be discussed based on analyses of similar molecules. nih.gov

The arrangement of molecules in a crystal lattice is directed by a variety of non-covalent interactions. For this compound, the presence of bromine and nitrogen atoms suggests the potential for specific and influential intermolecular forces that would dictate the crystal packing.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming interactions with lone-pair-donating atoms, such as the nitrogen atoms of an adjacent triazole ring (Br···N). nih.govresearchgate.net Type I (Br···Br) interactions, where the contact distance is shorter than the sum of the van der Waals radii, are also possible and can contribute to crystal stabilization. mdpi.com

Van der Waals Forces: Dispersion forces, particularly from the bulky and hydrophobic tert-butyl groups, will contribute significantly to the crystal packing efficiency.

Table 3: Potential Non-Covalent Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Halogen Bond | C-Br | N (triazole) |

| Halogen Bond | C-Br | Br-C |

| Weak Hydrogen Bond | C-H (tert-butyl/triazole) | N (triazole) |

| Weak Hydrogen Bond | C-H (tert-butyl/triazole) | Br |

The interplay of these interactions would define the final crystal structure, influencing physical properties such as melting point and solubility. researchgate.net

Theoretical and Computational Chemistry Studies on 4 Bromo 2 Tert Butyl 2h 1,2,3 Triazole

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to elucidate the fundamental properties of molecules. For 4-Bromo-2-tert-butyl-2H-1,2,3-triazole, these methods provide a detailed picture of its electronic structure, geometry, and predicted spectral characteristics, which can be correlated with experimental findings.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to predict the ground-state electronic structure and equilibrium geometry of molecules. Using functionals like B3LYP with basis sets such as 6-311++G(d,p), researchers can obtain a highly accurate model of the molecule's three-dimensional shape. semanticscholar.orgacs.org

For the parent 2H-1,2,3-triazole ring, high-precision studies have established its equilibrium structure. nih.gov The introduction of a bromine atom at the C4 position and a bulky tert-butyl group at the N2 position induces specific geometric changes. The C4-Br bond and the N2-C(tert-butyl) bond will extend from the nearly planar triazole ring. The tert-butyl group, due to its size, will influence the adjacent bond angles to minimize steric strain. DFT optimization would precisely calculate these bond lengths and angles, providing the most stable spatial arrangement of the atoms. In related 2-substituted 1,2,3-triazoles, the N-N bonds are found to be nearly equal in length, which is a characteristic feature of the 2H-isomer. nih.gov

| Parameter | Predicted Value | Description |

|---|---|---|

| N1-N2 Bond Length | ~1.33 Å | Bond distance between nitrogen atoms 1 and 2. |

| N2-N3 Bond Length | ~1.33 Å | Bond distance between nitrogen atoms 2 and 3. |

| C4-C5 Bond Length | ~1.38 Å | Bond distance between carbon atoms 4 and 5. |

| C4-Br Bond Length | ~1.89 Å | Bond distance between carbon 4 and the bromine atom. |

| N2-C(t-butyl) Bond Length | ~1.50 Å | Bond distance between nitrogen 2 and the tert-butyl carbon. |

| ∠N1-N2-N3 | ~108° | Bond angle within the triazole ring. |

| ∠C5-N1-N2 | ~109° | Bond angle within the triazole ring. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) serves as an electron acceptor. researchgate.netyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netwuxiapptec.com

For this compound, the HOMO is expected to have significant electron density on the triazole ring and the bromine atom, while the LUMO would be distributed across the π-system of the ring. Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the molecule's chemical behavior. researchgate.net These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and softness (S). A lower hardness value (η) corresponds to higher reactivity. researchgate.net

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Associated with the capacity to donate electrons. |

| LUMO Energy (ELUMO) | - | Associated with the capacity to accept electrons. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. wuxiapptec.com |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

Computational methods can accurately predict spectroscopic data, which aids in the characterization and identification of compounds. DFT calculations are used to simulate Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. nih.govnih.gov

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR spectra help in assigning the signals observed in experimental spectra. For the target molecule, key signals would include the C5-H proton on the triazole ring and the distinct signal from the nine equivalent protons of the tert-butyl group. acs.org

IR Spectroscopy: Calculated IR spectra can identify characteristic vibrational modes. Key bands for this molecule would include C-H stretching from the tert-butyl group, ring stretching vibrations (C=N, N-N), and the C-Br stretching frequency. Theoretical assignments help clarify ambiguities in experimental spectra. semanticscholar.orgnih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption wavelengths (λmax). semanticscholar.org The predicted transitions, typically π→π* in nature for the triazole ring, can be compared with experimental data to understand the electronic properties of the molecule. scielo.org.za

| Spectroscopy | Parameter | Predicted Value (Computational) | Expected Range (Experimental) |

|---|---|---|---|

| ¹H NMR | δ (C5-H) | ~7.5-8.0 ppm | Consistent with aromatic/heteroaromatic protons. |

| ¹H NMR | δ (t-butyl) | ~1.5-1.7 ppm | Typical range for tert-butyl groups. |

| ¹³C NMR | δ (C4-Br) | ~125-135 ppm | Downfield shift due to bromine. |

| IR | ν (C=N, N=N) | ~1550-1600 cm⁻¹ | Characteristic triazole ring vibrations. researchgate.net |

| UV-Vis | λmax | ~220-250 nm | Corresponds to π→π* transitions. researchgate.net |

Conformational Analysis and Steric Hindrance Effects of the tert-butyl Group

The tert-butyl group is known for its significant steric bulk, which plays a crucial role in determining the molecule's preferred conformation and reactivity. researchgate.netchegg.com In this compound, the primary conformational flexibility arises from the rotation around the N2-C bond connecting the triazole ring to the tert-butyl group.

Computational conformational analysis involves mapping the potential energy surface as the dihedral angle of the N-C bond is rotated. This allows for the identification of the lowest-energy (most stable) conformer. The bulky nature of the tert-butyl group will sterically hinder access to the N1 and N3 positions of the triazole ring, which can influence the regioselectivity of intermolecular reactions. This steric shielding is a key factor favoring substitution at the N2 position during synthesis. mdpi.com The presence of the tert-butyl group can also cause slight puckering or distortion of the otherwise planar triazole ring to alleviate steric strain.

Aromaticity Assessment and Tautomeric Preference in 2H-1,2,3-Triazoles

The 1,2,3-triazole system can exist in different tautomeric forms, primarily the 1H- and 2H-isomers. nih.gov Numerous theoretical and experimental studies have shown that the 2H-1,2,3-triazole tautomer is generally more stable than the 1H tautomer in the gas phase by approximately 3.5–4.5 kcal/mol. nih.gov This energetic preference is a critical reason why N-alkylation often leads to N2-substituted products. mdpi.com The stability of the 2H-tautomer is attributed to its specific electronic configuration and delocalization within the five-membered ring.

The 1,2,3-triazole ring is considered an aromatic system, contributing to its stability. nih.govnih.gov Aromaticity can be assessed computationally using methods such as Nucleus-Independent Chemical Shift (NICS) calculations, which measure the magnetic shielding at the center of the ring. A negative NICS value typically indicates aromatic character. The fusion of a benzene ring, as in benzotriazole, has been shown to diminish the aromatic character of the triazole ring, highlighting the inherent aromaticity of the parent triazole system. nih.gov

Reaction Mechanism Studies and Transition State Modeling for Derivatization Pathways

Computational chemistry is invaluable for investigating the mechanisms of chemical reactions, allowing for the modeling of reaction pathways and the characterization of transient species like transition states. For this compound, a key derivatization pathway involves the substitution of the bromine atom at the C4 position, for instance, via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling).

Theoretical studies can model the entire catalytic cycle of such reactions. This involves:

Modeling Reactants and Products: Optimizing the geometries of the starting materials and final products.

Locating Transition States (TS): Identifying the highest-energy point along the reaction coordinate for key steps like oxidative addition, transmetalation, and reductive elimination.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

By mapping the potential energy surface, computational models can predict the feasibility of a reaction, explain observed product distributions, and guide the design of more efficient synthetic routes. Such studies are fundamental in fields like "click chemistry," where understanding the mechanism of triazole formation is crucial. dntb.gov.uanih.gov

Investigation of Halogen Bonding and Other Non-Covalent Interactions

Detailed research findings and data tables for this section could not be generated as no specific computational studies on this compound were found in the public domain.

Reactivity and Derivatization Chemistry of 4 Bromo 2 Tert Butyl 2h 1,2,3 Triazole

Palladium-Catalyzed Cross-Coupling Reactions at the C-4 Position

The carbon-bromine bond at the C-4 position of the triazole ring is amenable to a variety of palladium-catalyzed cross-coupling reactions. These transformations are highly efficient for forming new carbon-carbon and carbon-nitrogen bonds, providing access to a diverse array of polysubstituted 1,2,3-triazoles. The tert-butyl group at the N-2 position provides steric hindrance that can influence reaction outcomes and also enhances the solubility of the molecule in organic solvents.

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds. For 4-Bromo-2-tert-butyl-2H-1,2,3-triazole, this reaction allows for the introduction of various aryl and heteroaryl substituents at the C-4 position. The reaction typically proceeds by reacting the bromo-triazole with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. organic-chemistry.org This methodology is highly efficient for the synthesis of 2,4,5-trisubstituted triazoles. organic-chemistry.org

The reaction conditions are generally mild, and the procedure is tolerant of a wide range of functional groups on the boronic acid partner. Common catalysts include palladium complexes with phosphine (B1218219) ligands, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

| Boronic Acid Partner | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | High |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Good-High |

| 2-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | Good |

| 3-Pyridinylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | Good |

This table presents typical conditions and expected outcomes for the Suzuki-Miyaura coupling reaction based on general procedures for 4-bromo-1,2,3-triazoles.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, effectively introducing an alkyne moiety at the C-4 position of the triazole ring. This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and typically a copper(I) co-catalyst. Copper-free conditions have also been developed, which can be advantageous for substrates sensitive to copper salts. nih.gov

The resulting 4-alkynyl-2-tert-butyl-2H-1,2,3-triazoles are valuable intermediates themselves, amenable to further transformations such as click chemistry or conversion into other functional groups.

| Alkyne Partner | Catalyst System | Base | Solvent | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | High |

| Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | Good-High |

| 1-Heptyne | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Good |

| Propargyl alcohol | Pd(PPh₃)₄ / CuI | DIPA | Toluene | Moderate-Good |

This table illustrates representative conditions for the Sonogashira coupling, extrapolated from procedures for other bromo-heterocycles. nih.govresearchgate.net

For the synthesis of 4-amino-1,2,3-triazole derivatives, the Buchwald-Hartwig amination is the premier method. This palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-nitrogen bond between the C-4 position of this compound and a wide range of primary or secondary amines. rsc.org The reaction requires a palladium catalyst, a suitable phosphine ligand (often a bulky, electron-rich one), and a strong base. researchgate.net

This transformation is highly versatile, accommodating various amine coupling partners, including anilines, cyclic secondary amines, and acyclic alkylamines, to produce a diverse library of N-substituted triazoles.

| Amine Partner | Catalyst / Ligand | Base | Solvent | Yield (%) |

| Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | Good |

| Morpholine | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane | High |

| Diethylamine | Pd₂(dba)₃ / tBuBrettPhos | LiHMDS | THF | Moderate-Good |

| Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | Toluene | Good |

This table shows plausible conditions for the Buchwald-Hartwig amination based on protocols for related bromo-azaheterocycles. researchgate.net

Beyond the canonical cross-coupling reactions, the 1,2,3-triazole scaffold can undergo other transition-metal-catalyzed transformations. A significant area of research involves the direct C-H functionalization of the triazole ring. nih.gov While the C-4 position in the target compound is occupied by bromine, these methods are relevant for further derivatization or for related substrates. For instance, palladium-catalyzed direct arylation can occur at the C-5 position of 2-substituted 1,2,3-triazoles. nih.gov Iron-catalyzed C-H functionalization, using the triazole itself as a directing group, has also been explored to modify appended aryl groups. semanticscholar.org These methods highlight the ongoing development of novel strategies to functionalize the triazole core and its substituents.

Nucleophilic Substitution Reactions and Their Scope

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom at the C-4 position of this compound is generally challenging. The 1,2,3-triazole ring is an electron-rich π-excessive system, which disfavors attack by nucleophiles. Unlike five-membered rings with two heteroatoms (e.g., imidazole), the presence of three nitrogen atoms does not sufficiently activate the ring towards nucleophilic substitution without the presence of strong electron-withdrawing groups. researchgate.net

Attempts to displace the C-4 halogen with nucleophiles like hydroxides or alkoxides often result in low yields or require harsh reaction conditions. researchgate.net Consequently, for the introduction of oxygen, nitrogen, or sulfur nucleophiles at the C-4 position, cross-coupling methodologies such as the Buchwald-Hartwig or Ullmann-type reactions are overwhelmingly preferred due to their broader scope, higher efficiency, and milder conditions.

Cycloaddition Reactions Involving the Triazole Ring as a Dienophile or Dipolarophile

The 2H-1,2,3-triazole ring system is aromatic in nature, possessing significant resonance stabilization. This aromaticity means the ring is generally unreactive in cycloaddition reactions such as the Diels-Alder reaction, where it would need to function as a dienophile, or in 1,3-dipolar cycloadditions as a dipolarophile.

For a triazole ring to participate in such reactions, its aromatic character must be disrupted, typically through the introduction of activating groups. For example, 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), a related but different triazole isomer, is an exceptionally reactive dienophile due to the presence of two carbonyl groups that withdraw electron density and activate the N=N double bond. acgpubs.org The this compound lacks such activation and is therefore not expected to readily engage in cycloaddition reactions as either a dienophile or a dipolarophile under standard conditions. Its derivatization chemistry is dominated by reactions that functionalize the C-Br bond rather than reactions involving the ring's π-system.

Reactions Involving the tert-butyl Group: Modification or Cleavage

The tert-butyl group attached to the N2 position of the 1,2,3-triazole ring is generally characterized by its high stability. The carbon-nitrogen bond is robust, and the aliphatic C-H bonds of the tert-butyl group are chemically inert under most standard organic reaction conditions. Consequently, direct modification of the tert-butyl group itself, such as through functionalization or substitution, is not a common or feasible synthetic strategy.

The primary reaction involving this group is its cleavage from the triazole ring, a process known as de-tert-butylation. This transformation is typically achieved under strong acidic conditions. Research has demonstrated that N-tert-butyl groups can be removed from nitrated 1,2,3-triazole systems through acid N-dealkylation. researchgate.net The mechanism proceeds via protonation of a ring nitrogen, which facilitates the departure of the tert-butyl group as a stable tertiary carbocation (tert-butyl cation). This cation is subsequently quenched, often by forming isobutene. This reaction effectively converts the 2-tert-butyl-2H-1,2,3-triazole into the corresponding N-unsubstituted (NH) triazole, which can be a valuable synthetic step for subsequent N-functionalization.

This type of cleavage is analogous to the well-established deprotection of N-Boc (tert-butyloxycarbonyl) groups, which also relies on acid-catalyzed formation of the tert-butyl cation. acs.org A variety of strong protic acids, including hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and trifluoroacetic acid (TFA), are effective for this purpose. semanticscholar.orgacsgcipr.org Lewis acids have also been shown to mediate the cleavage of tert-butyl groups from esters and other functionalities. researchgate.net

| Substrate Type | Reagent(s) | Conditions | Product | Reference |

|---|---|---|---|---|

| 1-tert-butyl-4-nitro-1,2,3-triazolium salt | Acid (e.g., HCl, HBr) | Heating in an appropriate solvent | 4-nitro-1H-1,2,3-triazole | researchgate.net |

| N-Boc protected amine | HCl, H₂SO₄, or MSA | Organic solvent (e.g., propan-2-ol, toluene) | Primary/Secondary amine | acs.org |

| tert-butyl ester | H₂SO₄ | Dichloromethane (CH₂Cl₂) | Carboxylic acid | semanticscholar.org |

| tert-butyl ester | ZnBr₂ | Dichloromethane (CH₂Cl₂) | Carboxylic acid | researchgate.net |

Regioselective and Chemoselective Transformations Enabled by the Bromine and tert-butyl Substituents

The substituents on the this compound core provide powerful control over its derivatization. The bromine atom serves as a versatile synthetic handle, primarily for the formation of new carbon-carbon or carbon-heteroatom bonds, while the N2-tert-butyl group exerts significant steric and electronic influence, ensuring high regioselectivity.

Regioselectivity: The positions of the substituents are fixed, meaning any transformation targeting the bromine atom is inherently regioselective to the C4 position of the triazole ring. The bulky tert-butyl group at the N2 position sterically shields the adjacent C5 position and the N1 and N3 atoms. This steric hindrance directs the approach of reagents to the more accessible C4 position and prevents side reactions at other sites on the heterocyclic ring.

Chemoselectivity: The carbon-bromine bond is significantly more reactive towards certain reagents, particularly organometallics and transition metal catalysts, than the C-H bonds of the triazole ring, the C-N bond of the tert-butyl group, or the N-N bonds within the ring. This difference in reactivity allows for the selective functionalization of the C4 position while leaving the rest of the molecule intact.

Key transformations enabled by these properties include:

Palladium-Catalyzed Cross-Coupling Reactions: The C4-Br bond is an ideal site for various palladium-catalyzed cross-coupling reactions. These methods are chemoselective and provide reliable routes to 4-substituted-2-tert-butyl-2H-1,2,3-triazoles. Analogous reactions are well-documented for other bromo-heterocycles like thiazoles and 1,2,4-triazoles. nih.govresearchgate.netmdpi.com

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes yields 4-alkynyl-substituted triazoles.

Stille Coupling: Reaction with organostannanes can be used to introduce a variety of carbon-based substituents.

Lithium-Halogen Exchange: The bromine atom can be selectively exchanged for lithium by treatment with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. This reaction chemoselectively targets the C-Br bond, generating a highly reactive 4-lithio-2-tert-butyl-2H-1,2,3-triazole intermediate. This organolithium species is a potent nucleophile and can be trapped with a wide range of electrophiles to install diverse functional groups at the C4 position. Studies on related 4,5-dibromo-1,2,3-triazoles have shown that bromine-lithium exchange is a highly efficient process for functionalizing the triazole ring. rsc.org

| Reaction Type | Reagents | Intermediate/Product Type | Example Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 4-Aryl-2-tert-butyl-2H-1,2,3-triazole | Synthesis of bi-heterocyclic compounds |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base (e.g., NEt₃) | 4-Alkynyl-2-tert-butyl-2H-1,2,3-triazole | Creation of extended π-systems |

| Stille Coupling | R-Sn(Bu)₃, Pd catalyst | 4-Alkyl/Aryl/Vinyl-2-tert-butyl-2H-1,2,3-triazole | Formation of complex carbon skeletons |

| Lithium-Halogen Exchange | n-BuLi or t-BuLi, -78 °C | 4-Lithio-2-tert-butyl-2H-1,2,3-triazole | Generation of a potent nucleophile |

| ...followed by Electrophilic Quench | Electrophile (e.g., CO₂, R-CHO, R-X) | 4-Substituted-2-tert-butyl-2H-1,2,3-triazole | Introduction of various functional groups (e.g., -COOH, -CH(OH)R, -R) |

Applications of 4 Bromo 2 Tert Butyl 2h 1,2,3 Triazole As a Synthetic Building Block and in Advanced Materials

Modular Synthesis of Complex Organic Scaffolds and Heterocycles

Precursor for Polycyclic Systems

There is no specific information in the reviewed literature detailing the use of 4-Bromo-2-tert-butyl-2H-1,2,3-triazole as a direct precursor for the synthesis of polycyclic systems. In principle, the functional handles of the triazole could be elaborated through multi-step syntheses involving intramolecular cyclization reactions to form fused ring systems, but specific examples are not documented.

Formation of Macrocycles and Supramolecular Assemblies

The 1,2,3-triazole ring is a common component in the construction of macrocycles due to its stability and the reliability of its formation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". scispace.comrsc.org While this demonstrates the general suitability of the triazole core for such applications, no studies were found that specifically employ this compound in the formation of macrocycles or supramolecular assemblies.

Role in Materials Science and Polymer Chemistry

The 1,2,3-triazole unit is increasingly incorporated into polymers to create functional materials due to its favorable properties, including chemical stability and ability to engage in hydrogen bonding and dipole interactions. nih.gov

Incorporation into Functional Polymers and Networks

Polymers containing 1,2,3-triazole units in their backbone are recognized as promising functional materials. mdpi.com They can be synthesized by the polymerization of monomers that contain both azide (B81097) and alkyne groups, or through the reaction of diazides with dialkynes. mdpi.com Although the bromo- and tert-butyl groups on this compound could potentially be used to link the molecule into a polymer chain, no research detailing such an application has been identified.

Use in Smart Materials and Responsive Systems

The integration of smart molecules that respond to external stimuli like light, heat, or pressure into various systems is an active area of research for creating multifunctional devices. rsc.org However, there is no available data to suggest that this compound has been specifically utilized in the development of smart materials or responsive systems.

Development of Specialized Ligands for Catalysis (Excluding biological applications)

The 1,2,3-triazole ring, with its multiple nitrogen atoms, can act as an effective N-donor ligand to coordinate with metal cations, making it a valuable component in the design of catalysts. semanticscholar.org The triazole moiety can serve as both a strong linker and a chelator to immobilize and stabilize palladium or other metal species in a catalyst matrix. semanticscholar.org This has been applied in the development of catalysts for reactions like Suzuki cross-coupling. semanticscholar.org Despite this general utility, no specific studies were found describing the development of specialized ligands for catalysis derived from this compound.

Applications in Sensors and Molecular Devices

Following a comprehensive review of available scientific literature, no specific research findings or detailed applications of this compound in the development of sensors and molecular devices have been identified. While the broader class of 1,2,3-triazoles is recognized for its utility as a scaffold in the design of chemosensors and functional molecular systems, information directly pertaining to the tert-butyl and bromo-substituted derivative remains uncharacterised in this context.

The general utility of the 1,2,3-triazole ring in sensor technology stems from its stable, aromatic nature and its capacity to act as a versatile linker unit. Researchers have successfully incorporated the triazole moiety into fluorescent and colorimetric sensors for the detection of various metal ions and anions. The nitrogen atoms within the triazole ring can serve as effective coordination sites for metal cations, leading to detectable changes in the photophysical properties of the sensor molecule upon binding.

Furthermore, the "click" chemistry approach, often employed for the synthesis of 1,2,3-triazoles, allows for the straightforward assembly of complex molecular architectures. This modularity is advantageous in the design of molecular devices where precise control over the spatial arrangement of different functional components is crucial.

However, the specific influence of the tert-butyl group at the 2-position and the bromo-substituent at the 4-position of the triazole ring on the sensing capabilities or performance in molecular devices has not been documented in the reviewed literature. The bulky tert-butyl group could potentially introduce specific steric constraints that might influence molecular recognition events, while the bromo-substituent could serve as a handle for further functionalization through cross-coupling reactions, a common strategy in the elaboration of complex organic materials.

Without specific studies on this compound for these applications, any discussion on its role would be purely speculative. Therefore, no detailed research findings or data tables can be presented.

Future Research Directions and Emerging Trends

Innovations in Sustainable Synthesis of 4-Bromo-2-tert-butyl-2H-1,2,3-triazole

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. Future research will likely focus on developing sustainable synthetic routes to this compound that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents. This could involve the exploration of catalytic systems that can be recycled and reused, as well as the use of alternative energy sources such as microwave irradiation or sonication to accelerate reaction times and improve yields. The development of one-pot syntheses from readily available starting materials would also represent a significant advancement in the sustainable production of this compound.

Exploration of Novel Reactivity Patterns and Multi-Component Reactions

The bromine atom and the tert-butyl group on the triazole ring of this compound offer unique opportunities for exploring novel reactivity. Future studies are expected to delve into the controlled functionalization of this molecule, leveraging the bromo-substituent for cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds. Furthermore, the development of multi-component reactions (MCRs) involving this compound as a key building block could lead to the rapid and efficient synthesis of complex molecular architectures. MCRs are highly convergent and atom-economical, aligning with the goals of sustainable chemistry.

Advanced Characterization Techniques for In Situ Monitoring of Reactions

To gain a deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound, the application of advanced in situ characterization techniques is crucial. Spectroscopic methods such as real-time Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can provide valuable kinetic and mechanistic data by monitoring the reaction progress as it happens. This information is invaluable for optimizing reaction conditions, identifying transient intermediates, and preventing the formation of unwanted byproducts, ultimately leading to more efficient and reproducible synthetic protocols.

Computational Design and Prediction of New Derivatives with Tuned Properties

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery of new molecules with desired properties. In the context of this compound, computational studies can be employed to predict the physicochemical and biological properties of novel derivatives. By using techniques such as Density Functional Theory (DFT) and molecular docking, researchers can virtually screen libraries of potential derivatives to identify candidates with enhanced activity for specific applications, such as in medicinal chemistry or materials science. This in silico approach can significantly reduce the time and resources required for experimental synthesis and testing.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes for this compound with flow chemistry and automated synthesis platforms represents a significant leap towards more efficient and scalable production. Flow chemistry offers numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the ability to perform multi-step reactions in a continuous fashion. By combining flow reactors with automated control and purification systems, researchers can establish a streamlined workflow for the synthesis and derivatization of this triazole, enabling high-throughput screening and rapid optimization of reaction parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.